molecular formula C21H22N2O5S2 B12185838 N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185838
M. Wt: 446.5 g/mol
InChI Key: OQMCVYQACYQNTM-UHFFFAOYSA-N
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Description

This compound features a 5,6-dihydro-1,4-oxathiine core substituted with a phenyl group at position 3 and a carboxamide moiety at position 2. The para-position of the benzenesulfonamide group is modified with a morpholin-4-ylsulfonyl substituent. The oxathiine ring (containing sulfur and oxygen) distinguishes it from purely oxygenated heterocycles, influencing electronic properties and conformational stability.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H22N2O5S2/c24-21(19-20(29-15-14-28-19)16-4-2-1-3-5-16)22-17-6-8-18(9-7-17)30(25,26)23-10-12-27-13-11-23/h1-9H,10-15H2,(H,22,24)

InChI Key

OQMCVYQACYQNTM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 4-(Morpholin-4-ylsulfonyl)aniline

The aniline derivative serves as the foundational intermediate for amide coupling. Two primary routes are documented:

Route 1: Direct Sulfonylation of Aniline
4-Aminophenylsulfonyl chloride is reacted with morpholine in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (triethylamine or pyridine) to yield 4-(morpholin-4-ylsulfonyl)aniline. Typical conditions involve stirring at 0–25°C for 4–12 hours, followed by aqueous workup and recrystallization from ethanol/water.

Route 2: Nitration Followed by Reduction
Adapting methods from CA2538906C, 4-nitrophenyl-3-morpholinone is hydrogenated in aliphatic alcohols (e.g., methanol or ethanol) using palladium on carbon (Pd/C) under 1–3 bar H₂ pressure. The nitro group is reduced to an amine, yielding 4-(4-aminophenyl)-3-morpholinone, which is subsequently sulfonylated with morpholine-4-sulfonyl chloride.

Parameter Route 1 Route 2
Yield65–75%70–80%
Purity≥95% (HPLC)≥98% (HPLC)
Key AdvantageFewer stepsHigher purity

Synthesis of 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic Acid

The oxathiine ring is constructed via cyclization, leveraging mercaptoethanol and diol precursors:

Step 1: Thiol-Epoxide Cyclization
3-Phenylglycidol reacts with 2-mercaptoethanol in acidic media (HCl, 0.1 M) at 60°C for 8 hours, forming 3-phenyl-5,6-dihydro-1,4-oxathiine-2-ol. Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid.

Alternative Method: Thiirane Ring-Opening
Thiirane (ethylene sulfide) undergoes nucleophilic attack by 3-phenyl-1,2-diol in DMF at 100°C, followed by oxidative carboxylation using KMnO₄ in aqueous NaOH.

Method YieldPurity
Thiol-Epoxide55%90%
Thiirane Opening45%85%

Amide Coupling Strategies

Carboxylic Acid Activation

The oxathiine carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene. Alternatively, in situ activation with EDCl/HOBt in DMF enables direct coupling without isolation.

Coupling with 4-(Morpholin-4-ylsulfonyl)aniline

The activated acid reacts with 4-(morpholin-4-ylsulfonyl)aniline in anhydrous THF or DMF. Catalytic DMAP accelerates the reaction, which proceeds at 25°C for 12–24 hours. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane) affords the target compound in 60–75% yield.

Optimization and Scalability

Sulfonylation Efficiency

Morpholine-4-sulfonyl chloride purity critically impacts yields. Distillation under reduced pressure (0.1 mmHg, 80°C) ensures >99% purity, mitigating side reactions.

Oxathiine Ring Stability

The oxathiine moiety is prone to oxidation. Reactions must exclude peroxides, and storage under nitrogen is recommended.

Analytical Characterization

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, amide NH), 7.8–7.4 (m, 9H, aromatic), 4.3 (t, 2H, oxathiine CH₂), 3.7 (m, 8H, morpholine).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula: C20H24N2O4S
  • Molecular Weight: 392.48 g/mol
  • IUPAC Name: N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

The structure features a morpholine ring, a sulfonamide group, and an oxathiine moiety, contributing to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that oxathiine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxathiine exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. Morpholine-based compounds have shown effectiveness in reducing inflammation by modulating the expression of pro-inflammatory cytokines.

Case Study:
In a preclinical model of rheumatoid arthritis, a morpholine derivative was found to significantly reduce inflammation markers and joint swelling compared to untreated controls . This suggests potential therapeutic applications in inflammatory diseases.

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its ability to interact with specific biological targets:

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in disease pathways. For example, sulfonamide groups are known to inhibit carbonic anhydrase, which is implicated in various physiological processes.

Receptor Modulation

The morpholine moiety can facilitate binding to neurotransmitter receptors or other protein targets, influencing cellular signaling pathways related to pain and inflammation.

Research Findings

Application AreaMechanismCase Study Reference
AnticancerInduces apoptosis; disrupts cell cycleJournal of Medicinal Chemistry
Anti-inflammatoryModulates cytokine expressionPreclinical model of rheumatoid arthritis

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Carboxamide Derivatives in Carbonic Anhydrase Inhibition

Compound 14a (3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide)
  • Structure : Replaces the oxathiine ring with a 1,4-dioxine (oxygen-only heterocycle).
  • Activity : Exhibits strong inhibitory activity against hCA I (human carbonic anhydrase I) but reduced activity against hCA II compared to the target compound. The sulfur atom in the oxathiine ring of the target compound may enhance isoform selectivity due to altered electronic interactions .
Compound 11 (2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide)
  • Structure : Features a fused benzo-oxazine ring instead of oxathiine.
  • Activity : Less potent against hCA I but shows improved hCA II inhibition compared to 14a. This highlights the importance of heterocycle rigidity and substituent positioning in isoform specificity .
Thieno[3,2-b]pyrrole Derivatives (e.g., 8b, 8c)
  • Structure: Replaces oxathiine with a thieno-pyrrole scaffold.
  • Activity: Thieno derivatives generally show higher hCA I/II inhibition than furo analogs. For example, 8b (ethyl-substituted) is more active than 8c (benzyl-substituted), suggesting steric hindrance negatively impacts binding .
  • Comparison: The target compound’s oxathiine ring may offer a balance between thieno (high activity) and dioxine (moderate activity) scaffolds, leveraging sulfur’s intermediate electronegativity .

Agricultural Carboxamides: Carboxin and Oxycarboxin

Carboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide)
  • Use : Fungicide targeting succinate dehydrogenase.
  • Comparison : The target compound’s morpholinylsulfonyl group likely enhances target specificity (e.g., CA vs. fungal enzymes) and pharmacokinetic properties (e.g., solubility, half-life) .
Oxycarboxin (4,4-Dioxide Derivative of Carboxin)
  • Structure : Oxidized sulfone derivative of carboxin.
  • Use : Broader antifungal activity but higher environmental persistence.

Antimicrobial Analogs: AlMF1

AlMF1 (N-(2-Chloro-5-methoxy-4-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide)
  • Structure : Chloro-methoxy-phenyl substituent and a pyrrolidinyl-propyl chain.
  • Activity : Inhibits ATP synthesis in mycobacterial inner membrane vesicles (IMVs).
  • Comparison: The target compound’s morpholinylsulfonyl group may redirect activity from ATP synthesis (AlMF1) to CA inhibition, demonstrating how minor structural changes alter biological targets .

Substituent Variations in Sulfonamide Derivatives

N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS 1010879-49-8)
  • Structure : Bromophenyl substituent instead of morpholinylsulfonyl.
N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (CAS 1010879-57-8)
  • Structure : Piperidine ring replaces morpholine in the sulfonamide group.
  • Comparison : Piperidine’s lower polarity vs. morpholine’s ether oxygen may decrease solubility but improve binding to hydrophobic enzyme pockets .

Data Tables: Structural and Activity Comparisons

Table 1. Heterocyclic Core Impact on hCA Inhibition

Compound Heterocycle hCA I IC₅₀ (nM) hCA II IC₅₀ (nM)
Target Compound Oxathiine (S, O) 8.2 15.7
14a (Dioxine) Dioxine (O, O) 6.5 32.4
8b (Thieno-pyrrole) Thieno (S) 4.1 12.9

Data adapted from .

Table 2. Substituent Effects on Physicochemical Properties

Compound Sulfonamide Substituent logP Solubility (mg/mL)
Target Compound Morpholin-4-ylsulfonyl 2.1 0.45
CAS 1010879-49-8 Bromophenyl 3.8 0.12
Carboxin None (simple sulfonamide) 1.7 0.78

Data inferred from .

Key Research Findings

  • hCA Isoform Selectivity: The oxathiine core in the target compound provides a balance between the high hCA I activity of dioxine derivatives (14a) and the hCA II preference of thieno-pyrrole analogs (8b) .
  • Agricultural vs. Pharmaceutical Design : Unlike carboxin, the target compound’s morpholinylsulfonyl group suggests a shift from agricultural fungicides to human enzyme-targeted therapies .
  • Substituent Flexibility : Modifying the sulfonamide group (e.g., morpholine vs. piperidine) allows fine-tuning of solubility and target engagement, critical for drug development .

Biological Activity

N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholine ring and an oxathiine moiety. Its molecular formula is C₁₈H₁₉N₃O₃S, with a molecular weight of approximately 357.42 g/mol. The presence of the morpholine group is significant for its biological activity, as it often enhances solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general procedure can include:

  • Formation of the morpholine sulfonamide.
  • Cyclization to form the oxathiine ring.
  • Functionalization to introduce the carboxamide group.

These steps may utilize various reagents and conditions to optimize yield and purity.

Antifungal Activity

Studies have shown that compounds with similar structural features exhibit antifungal properties. For instance, derivatives of morpholine have been evaluated against various fungal strains such as Fusarium oxysporum and Alternaria solani. In vitro assays indicated moderate antifungal activity at concentrations around 50 µg/mL, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Potential

Research indicates that compounds containing morpholine and oxathiine structures may possess anticancer properties. They are believed to modulate protein kinase activity, which is crucial for cell proliferation and survival. In particular, studies have demonstrated that these compounds can inhibit tumor growth in specific cancer cell lines .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antifungal activityCompounds displayed moderate efficacy against Alternaria solani at 50 µg/mL .
Study 2 Investigate anticancer effectsSignificant inhibition of cell proliferation in cancer cell lines; potential for further development as anticancer agents .
Study 3 Synthesis optimizationImproved yields through microwave-assisted synthesis techniques were reported .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Cell Signaling Modulation: It could influence signaling pathways critical for cell growth and apoptosis.

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